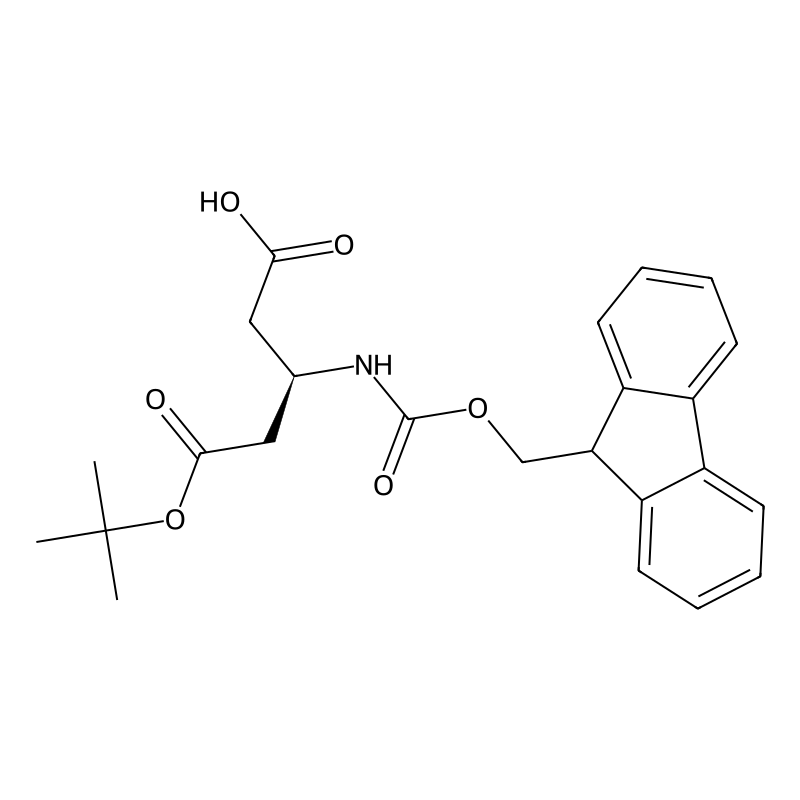

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Glu(OtBu)-OH is a derivative of L-glutamic acid with a temporary protecting group (Fmoc) on the amino terminus (N-terminus) and another protecting group (tert-butyl ester) on the carboxylic acid side chain (C-terminus). These protecting groups allow the Fmoc-Glu(OtBu)-OH to be incorporated into a peptide chain while preventing unwanted reactions at the N-terminus and C-terminus during peptide synthesis. Once the peptide chain is assembled, the protecting groups can be selectively removed to reveal the functional groups of glutamic acid, enabling its participation in the peptide's biological function. Source: Thermo Fisher Scientific, "N-Fmoc-L-beta-glutamic acid 5-tert-butyl ester, 95%":

Solid-phase peptide synthesis (SPPS)

Fmoc-Glu(OtBu)-OH is particularly useful in solid-phase peptide synthesis, a popular technique for assembling peptides. In SPPS, the peptide is built up one amino acid at a time on a solid support. Fmoc-Glu(OtBu)-OH can be coupled to the growing peptide chain using appropriate coupling reagents, while the tert-butyl ester group ensures compatibility with the reaction conditions used in SPPS. Source: Royal Society of Chemistry, "Solid-phase peptide synthesis":

The compound (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a synthetic organic molecule characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group and a keto acid moiety. This compound features a chiral center at the 3-position, indicating that it can exist in multiple stereoisomeric forms, with the (3R) configuration being specified here. The fluorenylmethoxycarbonyl group is often used in peptide synthesis as a protecting group for amino acids, while the presence of the oxopentanoic acid suggests potential applications in biochemical pathways or as a precursor for further chemical transformations.

- Anabolic Reactions: These reactions involve the synthesis of larger molecules from smaller units, often requiring energy input. For example, the incorporation of this compound into peptide chains could involve the formation of peptide bonds through condensation reactions.

- Catabolic Reactions: These reactions break down complex molecules into simpler ones, releasing energy. The degradation of this compound could yield smaller fragments that may enter metabolic pathways.

- Enzymatic Reactions: Given its structure, enzymes may catalyze specific reactions involving this compound, such as hydrolysis or oxidation-reduction processes that modify its functional groups

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have been noted for various biological activities, including:

- Antimicrobial Properties: Certain derivatives exhibit efficacy against bacterial strains.

- Antioxidant Activity: Compounds with carbonyl groups can act as antioxidants by scavenging free radicals.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes like glucose metabolism .

Synthesis of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves several steps:

- Formation of the Fluorenylmethoxycarbonyl Group: This step involves the reaction of fluorenylmethanol with phosgene or a similar reagent to introduce the protective group.

- Amidation Reaction: The introduction of the amino group can be achieved through coupling reactions with appropriate amines under controlled conditions.

- Addition of the Alkoxy Group: The 2-methylpropan-2-ol can be reacted with an appropriate electrophile to form the ether linkage.

- Keto Acid Formation: Finally, oxidation or other functional group transformations can yield the desired keto acid structure .

The compound has potential applications in various fields:

- Pharmaceuticals: As a building block in drug design and synthesis, particularly for peptide-based therapeutics.

- Biochemistry: Used in studies involving enzyme activity and metabolic pathways.

- Chemical Research: Serves as a model compound for exploring reaction mechanisms and interactions with biological macromolecules.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Binding Affinity Studies: Assessing how well this compound binds to target proteins or enzymes can provide insights into its potential therapeutic uses.

- Metabolic Pathway Analysis: Investigating how this compound is metabolized within cells can reveal its effects on cellular metabolism and energy production.

- In Vitro Assays: Various assays can evaluate its biological activity, including cytotoxicity tests and enzyme inhibition assays .

Several compounds share structural similarities with (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, each with unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Acetyl-L-cysteine | Contains thiol group | Antioxidant properties |

| L-Leucine | Branched-chain amino acid | Essential nutrient |

| 9-Fluorenone | Ketone derivative of fluorenes | Photochemical properties |

These compounds highlight the diversity within similar chemical classes while showcasing unique functionalities that could be exploited in various applications .

The target compound possesses the molecular formula C24H27NO6 with a molecular weight of 425.47 g/mol and is assigned CAS registry number 209252-17-5. The systematic IUPAC nomenclature identifies this molecule as (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, reflecting its stereochemical configuration at the chiral center. The compound exhibits characteristic physical properties including a melting point range of 82-83°C and demonstrates solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO while maintaining only slight solubility in aqueous media.

The structural architecture of Fmoc-β-HoAsp(OtBu)-OH distinguishes it from conventional α-amino acid derivatives through the presence of an additional methylene unit in the backbone, creating a β-amino acid configuration. This modification significantly influences the conformational properties and hydrogen-bonding patterns of peptides incorporating this residue. The fluorenylmethoxycarbonyl protecting group provides base-labile protection for the amino functionality, while the tert-butyl ester serves as an acid-labile protecting group for the carboxyl side chain, ensuring orthogonal deprotection strategies during peptide synthesis protocols.

Synthetic Routes and Reaction Conditions

Traditional Synthetic Approaches

The synthesis of Fmoc-β-HoAsp(OtBu)-OH has been achieved through multiple synthetic pathways, each presenting distinct advantages and limitations. The classical approach involves the homologation of α-amino acids through various rearrangement reactions, with the Wolff rearrangement emerging as a particularly effective methodology. Ultrasound-promoted Wolff rearrangement procedures have demonstrated enhanced efficiency in generating β-homoamino acid frameworks, providing improved yields compared to traditional thermal conditions. This methodology typically employs diazoketone intermediates derived from appropriate α-amino acid precursors, followed by rearrangement in the presence of suitable nucleophiles.

Alternative synthetic strategies have focused on the direct alkylation of malonate derivatives followed by selective functionalization and protection sequence installation. These approaches often require careful optimization of reaction conditions to achieve satisfactory stereoselectivity at the newly formed chiral center. The introduction of the Fmoc protecting group is typically accomplished using fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl N-hydroxysuccinimide ester under basic conditions, with triethylamine or sodium carbonate serving as suitable bases.

Advanced Synthetic Methodologies

Recent developments in synthetic methodology have introduced more efficient routes for accessing β-homoamino acid derivatives. Patent literature describes optimized procedures utilizing copper-mediated transformations that demonstrate improved scalability and reduced environmental impact. These methods involve the initial formation of copper complexes with glutamic acid derivatives, followed by selective decomplexation and subsequent Fmoc protection. The process typically proceeds through the following key steps: transesterification of glutamic acid with tert-butyl acetate under perchloric acid catalysis at 10-20°C for 24-48 hours, followed by copper complex formation and ultimate Fmoc group installation.

The utilization of pentafluorophenyl esters of Fmoc-amino acids has emerged as another promising approach for β-amino acid synthesis. This methodology exploits the enhanced reactivity of pentafluorophenyl esters toward nucleophiles, enabling selective acylation reactions under mild conditions. The approach offers particular advantages in terms of reaction selectivity and reduced formation of undesired byproducts, though it requires careful handling due to the reactive nature of the pentafluorophenyl leaving group.

Stereochemical Control and Chiral Synthesis

Achieving high stereochemical purity in the synthesis of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid requires careful selection of synthetic strategy and reaction conditions. Asymmetric synthetic approaches typically employ chiral auxiliaries or catalysts to induce the desired stereochemical outcome. The homologation reactions must be designed to preserve or establish the correct absolute configuration at the β-carbon center, as this significantly influences the conformational behavior of resulting peptides.

Modern synthetic protocols increasingly rely on enzymatic resolution or asymmetric catalysis to achieve high enantiomeric purity. The use of chiral ligands in metal-catalyzed transformations has proven particularly effective for establishing the required stereochemistry with excellent selectivity. Quality control specifications for commercial preparations typically require enantiomeric purity exceeding 99.8%, necessitating robust synthetic methodologies capable of achieving these stringent standards.

Industrial Production Methods and Scalability

Large-Scale Manufacturing Processes

Industrial production of Fmoc-β-HoAsp(OtBu)-OH requires optimization of synthetic routes to achieve economic viability while maintaining product quality standards. Patent literature describes scalable processes that address key manufacturing considerations including raw material costs, reaction efficiency, and waste minimization. The copper-mediated synthetic route has demonstrated particular promise for large-scale implementation, offering yields of approximately 88g from 60g starting material in laboratory-scale preparations, suggesting favorable scaling characteristics.

Contemporary manufacturing processes emphasize the use of environmentally benign solvents and reagents where possible, though the specialized nature of Fmoc chemistry often necessitates the use of organic solvents such as dimethylformamide and dichloromethane. Industrial facilities must implement appropriate safety and environmental controls to manage these materials responsibly while maintaining production efficiency. The continuous improvement of synthetic protocols has enabled production scales reaching multiton quantities for major pharmaceutical applications.

Quality Control and Analytical Standards

Commercial production of Fmoc-β-HoAsp(OtBu)-OH requires stringent quality control measures to ensure product suitability for peptide synthesis applications. Current industry standards specify HPLC purity levels exceeding 99% for premium grade materials, with comprehensive characterization of amino acid-related impurities. Key analytical parameters include enantiomeric purity determination through chiral chromatographic methods, free amino acid content quantification via gas chromatographic analysis, and residual solvent analysis to ensure compliance with pharmaceutical guidelines.

The implementation of comprehensive analytical protocols ensures that manufactured material meets the stringent requirements for successful peptide synthesis. Contamination with acetic acid represents a particularly critical concern, as even trace levels can result in significant chain termination during solid-phase peptide synthesis, leading to substantially reduced yields and increased purification complexity.

Challenges in Synthesis: Side Reactions and Optimization Strategies

Common Side Reactions and Impurity Formation

The synthesis and handling of Fmoc-β-HoAsp(OtBu)-OH present several characteristic challenges related to side reaction formation and impurity control. The most significant concern involves the potential formation of aspartimide intermediates under basic conditions, which can lead to peptide chain branching or premature termination during solid-phase synthesis. This cyclization reaction occurs through intramolecular attack of the backbone amide nitrogen on the activated carboxyl side chain, resulting in the formation of a five-membered ring intermediate that can subsequently open to yield either the desired peptide or an undesired β-peptide isomer.

β-Alanine-related impurities represent another major concern in Fmoc amino acid synthesis, arising from rearrangement reactions during Fmoc group installation. These impurities result from ring-opening and rearrangement of the commonly used Fmoc-OSu reagent, leading to the incorporation of unwanted β-alanine residues during peptide synthesis. The presence of such impurities can significantly compromise peptide purity and complicate subsequent purification procedures, necessitating careful optimization of protection protocols to minimize their formation.

Free amino acid contamination poses additional challenges, particularly during long-term storage of Fmoc-protected derivatives. Incomplete Fmoc protection or gradual deprotection during storage can lead to the accumulation of free amino acids, which promote double insertion errors during peptide synthesis and catalyze further Fmoc group cleavage through autocatalytic mechanisms. This degradation pathway emphasizes the importance of proper storage conditions and the use of stabilizers to maintain product integrity over extended periods.

Optimization Strategies for Improved Synthesis

Addressing the challenges associated with Fmoc-β-HoAsp(OtBu)-OH synthesis requires comprehensive optimization of reaction conditions and purification protocols. The prevention of aspartimide formation during peptide synthesis has been achieved through the addition of small quantities of formic acid to piperidine solutions used for Fmoc deprotection, effectively suppressing the cyclization reaction. Alternative strategies include the use of backbone protection on amino acids preceding aspartic acid residues, providing steric hindrance that prevents cyclization.

The optimization of Fmoc protection protocols has focused on minimizing β-alanine impurity formation through careful reagent selection and reaction condition control. The use of chlorotrimethylsilane for intermediate silylation has been proposed to protect carboxylic acid functionality and prevent amino acid oligomerization during Fmoc protection procedures. Additionally, the development of improved oxime-based reagents has enabled cleaner Fmoc group introduction with reduced side product formation.

Advanced Analytical Methods for Impurity Detection

The detection and quantification of trace impurities in Fmoc-β-HoAsp(OtBu)-OH require sophisticated analytical methodologies capable of distinguishing closely related structures. High-performance liquid chromatography with appropriate gradient programs has proven essential for separating amino acid-related impurities from the target compound. The development of validated HPLC methods ensures that significant impurities do not co-elute with the product peak, providing confidence in purity determinations.

Specialized analytical techniques have been developed for detecting particularly problematic contaminants such as acetic acid, which is often invisible to standard HPLC analysis and cannot be reliably detected by routine NMR spectroscopy at trace concentrations. The implementation of quantitative methods for acetic acid determination has proven crucial, as even 0.1% contamination can result in substantial peptide synthesis failures. Gas chromatographic methods have replaced less reliable TLC-based assays for free amino acid quantification, providing improved accuracy and reproducibility in quality control applications.

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid represents a strategically protected glutamic acid derivative incorporating two orthogonal protecting groups essential for solid-phase peptide synthesis [1] [2]. The compound features a molecular formula of C₂₄H₂₇NO₆ with a molecular weight of 425.47-425.49 g/mol [2] [26] [29].

The 9-fluorenylmethoxycarbonyl protecting group, commonly known by its abbreviated form in literature but referred to here by its full chemical name, serves as a temporary amino-protecting group attached to the alpha-amino functionality [8]. This fluorenyl-based protecting group exhibits remarkable stability toward acidic conditions while remaining selectively cleavable under mild basic conditions [8] [10]. The fluorenyl moiety contributes significant ultraviolet absorption properties, with maximum absorption occurring between 300-400 nanometers, typically around 380 nanometers [8] [27]. This spectroscopic characteristic proves invaluable for monitoring deprotection reactions, as the fluorenyl group exhibits strong ultraviolet absorbance that can be tracked photometrically [11].

The tert-butyl ester protecting group occupies the gamma-carboxyl position of the glutamic acid side chain, providing orthogonal protection that complements the base-labile nature of the 9-fluorenylmethoxycarbonyl group [2] [5]. This bulky alkyl ester demonstrates excellent stability under the basic conditions required for 9-fluorenylmethoxycarbonyl removal while remaining susceptible to acid-catalyzed hydrolysis [16] [18]. The steric hindrance provided by the three methyl groups attached to the quaternary carbon center enhances the selectivity of deprotection reactions [17].

The stereochemical configuration at the 3-position is designated as (R), indicating the natural L-configuration typical of proteinogenic amino acids [1] [2]. This stereochemical integrity remains crucial for maintaining biological activity and preventing racemization during synthetic procedures [28] [35].

Solubility and Stability Under Varying pH and Temperature Conditions

The solubility profile of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid reflects the amphiphilic nature imparted by its protecting groups [25]. The compound demonstrates poor aqueous solubility, being classified as insoluble to slightly soluble in water [25] [29]. However, it exhibits excellent solubility in polar aprotic solvents including N,N-dimethylformamide, dichloromethane, ethyl acetate, and acetone [25]. This solubility pattern proves advantageous for solid-phase peptide synthesis applications where organic solvent systems predominate.

The compound appears as a white powder with a melting point range of 83-87°C, though some sources report slightly higher values of 91-94°C [26] [29]. The density has been determined to be approximately 1.3±0.1 g/cm³ [23]. For optimal storage stability, the compound should be maintained at 2-8°C under sealed, dry conditions [25].

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₇NO₆ | [2] [26] [29] |

| Molecular Weight (g/mol) | 425.47-425.49 | [2] [26] [29] |

| CAS Number | 71989-18-9 | [2] [26] [29] |

| Melting Point (°C) | 83-87 (91-94) | [26] [29] |

| Appearance | White powder | [26] [29] |

| Density (g/cm³) | 1.3±0.1 | [23] |

| pKa | 3.70-3.72 | [25] [29] |

| Solubility in Water | Insoluble/Slightly soluble | [25] [29] |

| Solubility in Organic Solvents | Soluble in DMF, DCM, EtOAc, Acetone | [25] |

| UV Absorption Maximum (nm) | 300-400 (max ~380) | [8] [27] |

| Storage Temperature (°C) | 2-8 (sealed, dry) | [25] |

The stability of the compound varies significantly with pH and temperature conditions, particularly affecting the tert-butyl ester functionality [16]. Under neutral conditions (pH 5-7), the neutral hydrolysis pathway predominates for ester cleavage, with relatively slow kinetics at ambient temperatures [16]. The tert-butyl ester demonstrates enhanced lability under acidic conditions, with half-lives of approximately 6 hours at pH 2.0 and 4°C [16]. Conversely, under strongly basic conditions (pH 11.0 at 22°C), the half-life decreases dramatically to approximately 8 minutes due to base-catalyzed hydrolysis [16].

Temperature significantly influences stability, with elevated temperatures accelerating both neutral and catalyzed hydrolysis pathways [16] [17]. Thermal deprotection of tert-butyl esters has been demonstrated at temperatures ranging from 120-240°C, where reagent-free continuous thermal deprotection becomes feasible [17]. The activation energies for neutral, acid-catalyzed, and base-catalyzed hydrolysis have been determined as 78±5, 59±4, and 88±11 kJ/mol, respectively [16].

| Condition | Stability/Half-life | Reference |

|---|---|---|

| pH 2.0, 4°C | 6 hours (tert-butyl ester) | [16] |

| pH 7.0, 22°C | 5 days (tert-butyl ester) | [16] |

| pH 7.4, 20°C (HEPES buffer) | Stable (compound dependent) | [13] |

| pH 11.0, 22°C | 8 minutes (tert-butyl ester) | [16] |

| Neutral conditions (pH 5-7) | Neutral hydrolysis pathway | [16] |

| Acidic conditions (pH < 5) | Acid-catalyzed hydrolysis | [16] [18] |

| Basic conditions (pH > 10) | Base-catalyzed hydrolysis | [16] [18] |

| Room temperature, dry storage | Stable when sealed and dry | [25] [26] |

| Elevated temperature (120-240°C) | Thermal deprotection occurs | [17] |

Reactivity in Solid-Phase Peptide Synthesis

The compound demonstrates exceptional utility in solid-phase peptide synthesis due to its orthogonal protecting group strategy [7] [11]. The 9-fluorenylmethoxycarbonyl group undergoes selective removal via a two-step elimination mechanism when treated with secondary amine bases, most commonly piperidine [8] [13]. The deprotection process involves initial deprotonation of the acidic proton adjacent to the fluorenyl system, followed by beta-elimination to produce carbon dioxide and the reactive dibenzofulvene byproduct [11] [13]. The excess base effectively scavenges this byproduct, forming a stable fulvene-piperidine adduct that prevents unwanted side reactions [11] [13].

Standard deprotection conditions employ 20% piperidine in N,N-dimethylformamide for 20-30 minutes at room temperature [8] [11] [13]. Alternative bases including 4-methylpiperidine and piperazine have demonstrated comparable efficiency, offering advantages in terms of toxicity profiles and regulatory considerations [13]. The deprotection reaction can be conveniently monitored by ultraviolet spectroscopy due to the strong absorbance of the dibenzofulvene byproduct at 290 nanometers [31].

Coupling reactions involving the deprotected amino acid proceed efficiently using standard peptide coupling reagents [19] [28]. Carbodiimide-based activation employing N,N'-diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole provides reliable coupling efficiency while minimizing racemization [19] [28]. Alternative coupling reagents including benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate offer enhanced reactivity for challenging sequences [19].

| Reaction Step | Reagents | Time | Temperature | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl Deprotection | 20% Piperidine in DMF | 20-30 minutes | Room temperature | [8] [11] [13] |

| Amino Acid Coupling | DIC/HOBt or HBTU/DIEA | 30-60 minutes | Room temperature | [19] [28] |

| Washing | DMF, DCM | 3-5 cycles | Room temperature | [14] [19] |

| Final Cleavage | TFA cocktail | 2-4 hours | Room temperature | [11] [19] |

| Microwave-Assisted Coupling | DIC/HOBt at 86°C | 10 minutes | 86°C | [35] |

| Microwave-Assisted Deprotection | Piperidine at 86°C | 2.5 minutes | 86°C | [35] |

Microwave-assisted synthesis protocols have demonstrated significant improvements in reaction efficiency and peptide quality [35]. Coupling reactions conducted at 86°C for 10 minutes using microwave irradiation achieve excellent purities while reducing reaction times compared to conventional heating methods [35]. Similarly, 9-fluorenylmethoxycarbonyl deprotection under microwave conditions requires only 2.5 minutes at 86°C [35]. These elevated temperature conditions appear to provide purely thermal effects rather than specific electromagnetic field interactions [35].

The orthogonal nature of the protecting group combination proves particularly valuable for complex synthetic applications [31] [33]. The tert-butyl ester remains stable throughout multiple cycles of 9-fluorenylmethoxycarbonyl deprotection and amino acid coupling, allowing selective manipulation of the alpha-amino functionality without affecting side-chain protection [31] [33]. Final deprotection employs trifluoroacetic acid-based cocktails that simultaneously cleave both the peptide-resin bond and the tert-butyl ester protecting group [11] [19].